molecular formula C8H16Cl2N4 B2566449 (1-Cyclopentyltriazol-4-yl)methanamine;dihydrochloride CAS No. 2490432-95-4

(1-Cyclopentyltriazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2566449
CAS No.: 2490432-95-4
M. Wt: 239.14
InChI Key: WIBJUBZCQJCLQP-UHFFFAOYSA-N
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Description

(1-Cyclopentyltriazol-4-yl)methanamine dihydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a cyclopentyl group at the 1-position and a methanamine group at the 4-position, stabilized as a dihydrochloride salt. butenyl C₄H₇) . Its dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name

(1-cyclopentyltriazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c9-5-7-6-12(11-10-7)8-3-1-2-4-8;;/h6,8H,1-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJUBZCQJCLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(N=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentyltriazol-4-yl)methanamine;dihydrochloride typically involves the use of “click” chemistry, a method known for its efficiency and selectivity. One common synthetic route starts with the cycloaddition reaction between an alkyne and an azide to form the triazole ring. The cyclopentyl group is then introduced through a substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentyltriazol-4-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines .

Scientific Research Applications

(1-Cyclopentyltriazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Cyclopentyltriazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and π-π stacking interactions with the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Triazole Derivatives

Alkyl Chain Modifications
  • [1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride (CAS 1909337-01-4): Structure: Butenyl substituent (C₄H₇) at the 1-position of the triazole. Molecular Formula: C₇H₁₄Cl₂N₄, MW 225.12 g/mol .
  • (1-Propyl-1H-1,2,3-triazol-4-yl)methanamine Dihydrochloride: Structure: Propyl substituent (C₃H₇) at the 1-position. Molecular Formula: C₈H₁₄Cl₂N₄, MW 205.62 g/mol .
Cycloalkyl vs. Aromatic Substitutions
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 858009-33-3):
    • Structure : Thiazole core with a 4-chlorophenyl substituent.
    • Molecular Formula : C₁₀H₁₀Cl₂N₂S, MW 261.17 g/mol .
    • Key Difference : Thiazole’s sulfur atom alters electronic properties and bioavailability. The 4-chlorophenyl group enhances π-π stacking in receptor binding, common in pesticides .

Heterocycle Core Modifications

Imidazole Derivatives
  • [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride (CAS 1439902-60-9):
    • Structure : Imidazole core with a 3-methoxybenzyl group.
    • Molecular Formula : C₁₂H₁₅N₃O·HCl, MW 253.73 g/mol .
    • Key Difference : The imidazole ring (two nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to triazole’s three nitrons, influencing receptor affinity and metabolic stability.
Pyrazole Derivatives
  • N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine :
    • Structure : Pyrazole core with methyl groups at 1, 3, and 5 positions.
    • Synthesis : Prepared via sulfonyl chloride reactions, similar to triazole derivatives .
    • Key Difference : Pyrazole’s reduced nitrogen count may lower polarity, affecting solubility and target selectivity.

Physicochemical and Functional Comparisons

Compound Core Structure Substituent Molecular Weight (g/mol) Key Property/Application
Target Compound 1,2,3-Triazole Cyclopentyl ~238–240 High lipophilicity for membrane penetration
[1-Butenyl-triazol-4-yl]methanamine 1,2,3-Triazole Butenyl 225.12 Functionalizable double bond for derivatization
[2-(4-Chlorophenyl)-thiazol-4-yl]MA* Thiazole 4-Chlorophenyl 261.17 Pesticide applications (π-π stacking)
[1-(3-Methoxybenzyl)-imidazol-4-yl]MA Imidazole 3-Methoxybenzyl 253.73 Enhanced hydrogen bonding for receptor interaction

*MA: Methanamine hydrochloride/dihydrochloride.

Biological Activity

Overview

(1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride is a chemical compound with the molecular formula C8H14N4·2ClH. This compound, a derivative of triazole, has garnered attention in scientific research for its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

The compound features a triazole ring, which is known for its ability to interact with biological macromolecules. Its structure allows it to form hydrogen bonds and π-π stacking interactions, enhancing its binding affinity to target enzymes.

The biological activity of (1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride primarily involves inhibition of specific enzymes. The triazole moiety can bind to active sites on these enzymes, disrupting their function. This mechanism is crucial in the context of drug development, where targeting enzyme activity can lead to therapeutic benefits in various diseases.

Biological Activity Data

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Potential : Preliminary findings suggest that (1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride may inhibit cancer cell proliferation through its action on specific signaling pathways.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of (1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against various bacterial strains, suggesting potential as an antibiotic agent.
Study 2Anticancer ActivityShowed reduced viability of cancer cell lines in vitro, indicating promise for further development as an anticancer drug.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes, highlighting its potential role in metabolic disease management.

Comparative Analysis

When compared to similar compounds, (1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride stands out due to its unique cyclopentyl group, which enhances its specificity and binding affinity. Other similar compounds include:

Compound NameStructureNotable Activity
1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochlorideTriazole derivativeAntifungal properties
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochlorideTriazole derivativeAnticancer activity

Future Directions

The ongoing research into (1-Cyclopentyltriazol-4-yl)methanamine; dihydrochloride suggests several promising avenues:

  • Drug Development : Further investigation into its pharmacokinetics and pharmacodynamics could lead to new therapeutic agents.
  • Mechanistic Studies : Detailed studies on its interaction with specific enzymes could elucidate its role in various biological pathways.
  • Clinical Trials : Initiating clinical trials could validate its efficacy and safety for human use.

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